
1-Benzyl-1H-pyrazol-5(4H)-one
Übersicht
Beschreibung
1-Benzyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of organic compounds known as pyrazolones. Pyrazolones are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, with one of the nitrogen atoms adjacent to a ketone group. The benzyl group attached to the nitrogen atom of the pyrazole ring indicates that it is a substituted derivative of the parent pyrazolone compound.
Synthesis Analysis
The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which are closely related to 1-Benzyl-1H-pyrazol-5(4H)-one, has been reported using 1,3,5-Tris(hydrogensulfato) benzene (THSB) as a catalyst. This method involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, offering advantages such as excellent yields and eco-friendly reaction conditions .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the substituents on the pyrazole ring. For example, the electrochemical behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied to understand the influence of various substituents on the anodic oxidation mechanism . Additionally, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates have been explored to synthesize novel N-substituted pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). For instance, the molecular geometry, vibrational frequencies, and chemical shift values of a pyrazole derivative were calculated using DFT and compared with experimental data . The electrostatic potential and frontier molecular orbitals of these compounds can also be investigated to understand their reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
Organophosphorus Azoles and Stereochemical Structure Analysis
Organophosphorus azoles, including pyrazoles, are scrutinized for their stereochemical structures using techniques such as multinuclear NMR spectroscopy and quantum chemistry. This approach is deemed the most reliable for studying phosphorylated N-vinylazoles and their isomerization, highlighting the significance of "1-Benzyl-1H-pyrazol-5(4H)-one" within this research domain for understanding complex organophosphorus compounds and their applications (L. Larina, 2023).
Anticancer Applications of Pyrazoline Derivatives
Research into pyrazoline derivatives, which include "1-Benzyl-1H-pyrazol-5(4H)-one," focuses on their synthesis for potential anticancer activities. These compounds, notable for their biological effects, are explored through various synthetic methods, emphasizing their importance in pharmaceutical chemistry for developing new anticancer agents (Pushkar Kumar Ray et al., 2022).
Radical Scavengers and Cell Impairment Remedies
Chromones and their derivatives, related to "1-Benzyl-1H-pyrazol-5(4H)-one," are investigated for their antioxidant properties, crucial for neutralizing active oxygen and free radicals to prevent cell impairment. This research underlines the therapeutic potential of these compounds in mitigating diseases through their radical scavenging activity (Preeti Yadav et al., 2014).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, closely related to pyrazolines, showcases its medicinal and pharmaceutical significance, with extensive applicability in synthesizing bioactive compounds. This research emphasizes the development of lead molecules through hybrid catalysts, indicating the broader implications of pyrazoline derivatives in drug discovery (Mehul P. Parmar et al., 2023).
Therapeutic Potentials of Pyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine scaffolds, incorporating structures similar to "1-Benzyl-1H-pyrazol-5(4H)-one," demonstrate a wide range of therapeutic potentials, including anticancer and anti-inflammatory effects. This review underscores the importance of further research into these compounds for developing novel drug candidates (S. Cherukupalli et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUHTBASOUGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555915 | |
| Record name | 2-Benzyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazol-5(4H)-one | |
CAS RN |
591235-73-3 | |
| Record name | 2-Benzyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




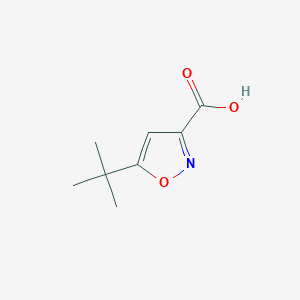


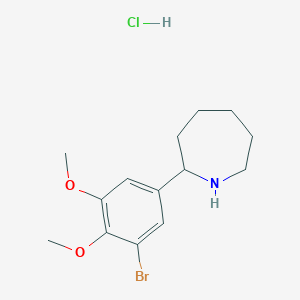




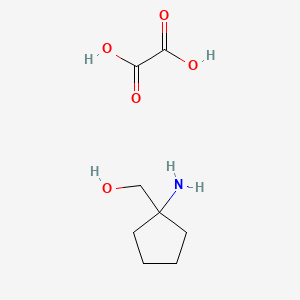
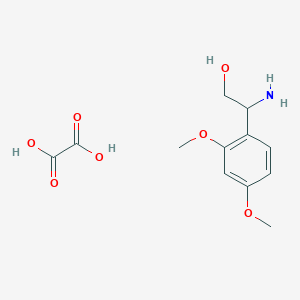
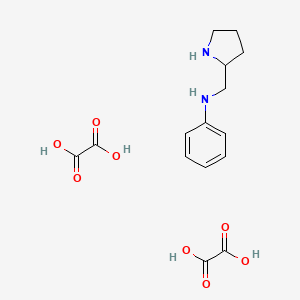

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)